5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine: is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core substituted with a bromo group and a tetrahydro-2H-pyran-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromo Group: Bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) are commonly employed.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the use of tetrahydro-2H-pyran-2-yl derivatives and suitable coupling reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The presence of the pyrazolo[3,4-b]pyridine core allows for cyclization reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Catalysis: It can be used as a ligand in catalytic systems for various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Material Science: The compound can be incorporated into materials with specific electronic or optical properties.
Agriculture: It may be used in the development of agrochemicals with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the pyrazolo[3,4-b]pyridine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The tetrahydro-2H-pyran-2-yl moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
- 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Uniqueness: The uniqueness of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromo group, pyrazolo[3,4-b]pyridine core, and tetrahydro-2H-pyran-2-yl moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-5-8-6-14-15(11(8)13-7-9)10-3-1-2-4-16-10/h5-7,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQOXVPILZLCSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=NC=C(C=C3C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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